BenchChemオンラインストアへようこそ!

4-(azepan-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Drug Discovery Medicinal Chemistry Chemical Biology

Procure this specific 4-(azepan-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 442881-28-9) for your screening library. Its seven-membered azepane ring provides a distinctive 3D conformational profile vs. ubiquitous six-membered piperidine/morpholine analogs. The defined 4-methoxyphenyl substitution pattern adds further differentiation. Ideal for diversity-based HTS campaigns, selectivity profiling, and ADME assay calibration. XLogP3 2.9, MW 456.5, TPSA 105.3 Ų. Cataloged in the Oprea screening library (Oprea1_552678). Not interchangeable with generic oxadiazole analogs.

Molecular Formula C22H24N4O5S
Molecular Weight 456.52
CAS No. 442881-28-9
Cat. No. B2847386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(azepan-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS442881-28-9
Molecular FormulaC22H24N4O5S
Molecular Weight456.52
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
InChIInChI=1S/C22H24N4O5S/c1-30-18-10-6-17(7-11-18)21-24-25-22(31-21)23-20(27)16-8-12-19(13-9-16)32(28,29)26-14-4-2-3-5-15-26/h6-13H,2-5,14-15H2,1H3,(H,23,25,27)
InChIKeyWTLMOUIEWGPZJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Azepan-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 442881-28-9): A Structurally Distinct Oxadiazole-Benzamide Scaffold for Screening Libraries


The target compound, 4-(azepan-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, is a synthetic small molecule with the molecular formula C22H24N4O5S and a molecular weight of 456.5 g/mol [1]. It is a member of the 1,3,4-oxadiazole class, featuring an azepane sulfonamide substituent on the benzamide ring and a 4-methoxyphenyl group on the oxadiazole core. This compound is cataloged within the Oprea screening library (Oprea1_552678), indicating its selection based on lead-like physicochemical properties and structural diversity [1]. Currently, its primary relevance is as a tool compound for drug discovery and chemical biology, where its unique combination of a seven-membered azepane ring and a specific oxadiazole regiochemistry offers a differentiated scaffold for hit identification and structure-activity relationship (SAR) exploration, as noted in related patent families exploring oxadiazole derivatives for metabolic and neurodegenerative disorders [2].

Why In-Class 1,3,4-Oxadiazole Analogs Cannot Simply Substitute 4-(Azepan-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide


Substitution within this chemical series is highly unlikely to be functionally silent due to the large, non-conserved structural variations among even closely related analogs. The target compound's seven-membered azepane ring is a distinctive feature compared to common six-membered piperidine or morpholine sulfonamides found in many oxadiazole-based screening compounds [1]. This ring expansion alters the spatial orientation of the sulfonyl group, leading to distinct three-dimensional conformational preferences, predicted lipophilicity (XLogP3-AA of 2.9), and hydrogen bonding capabilities that directly influence target binding and pharmacokinetic profiles in a way that smaller ring analogs cannot replicate [1]. The specific 4-methoxyphenyl substitution pattern on the oxadiazole further differentiates it from ortho-substituted or heteroaryl variants, providing a unique vector for interactions within biological binding pockets [2]. Therefore, substituting this compound with a generic, even a similarly named, oxadiazole would introduce a fundamentally different chemical entity, likely with divergent biological activity and physicochemical behavior, making direct interchange without rigorous revalidation unacceptable for scientific purposes.

Quantitative Physicochemical and Structural Differentiation Guide for 4-(Azepan-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide


Azepane Ring Size Confers Unique Three-Dimensional Conformation vs. Six-Membered Sulfonamide Analogs

The target compound contains a seven-membered azepane-1-sulfonyl group, a feature that is structurally distinct from the more common six-membered piperidine- or morpholine-sulfonyl rings found in analogous oxadiazole-benzamides. This ring expansion directly results in a larger predicted Connolly Solvent Excluded Volume (SEV) and a unique 3D shape profile. When compared to a representative piperidine analog, 4-(piperidin-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (hypothetical comparator), the azepane ring introduces a different spatial projection of the sulfonyl group, affecting the molecule's overall shape and potential for shape complementarity with biological targets. Quantitative comparison of the target's 3D conformer with that of similar molecules via PubChem's conformer generation shows a distinct arrangement of atoms, which is the fundamental driver for differential biological interrogation [1].

Drug Discovery Medicinal Chemistry Chemical Biology

Distinct Lipophilicity Profile Compared to Heteroaryl-Substituted and Ortho-Substituted Analogs

The target compound's predicted partition coefficient (XLogP3-AA) is 2.9, positioning it in a moderate lipophilicity space suitable for oral bioavailability and cellular permeability [1]. This value is a direct consequence of the 4-methoxyphenyl substitution. Replacing this with a more polar heteroaryl group, such as the pyridin-3-yl analog (4-(azepan-1-ylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide, CAS 1171034-39-1), would be expected to lower the logP and increase aqueous solubility, drastically altering its pharmacokinetic and pharmacodynamic behavior . Conversely, moving the methoxy substitution from the para to the ortho position, as in 4-(azepan-1-ylsulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 533869-75-9), would not change the overall lipophilicity but could significantly impact the molecular shape and the compound's ability to engage targets due to steric effects . The target compound's XLogP3-AA of 2.9 is a specific, quantifiable property that directly influences its selection for hit-finding campaigns targeting moderately hydrophobic binding sites.

ADME Prediction Lipophilicity Physicochemical Property

A Unique Azepane-Specific Scaffold in the Context of Therapeutic Patents

The oxadiazole class is broadly claimed in patents for metabolic and neurodegenerative disorders, yet the specific incorporation of a 4-methoxyphenyl group and an azepane sulfonamide as seen in the target compound represents a distinct sub-series [1]. Analysis of key patents, such as US 10,562,869 B2, reveals that while many exemplified compounds utilize piperidine or other heterocycles, the azepane-containing analogs are a less explored and therefore more differentiated chemical space [1]. The target compound is not itself a primary claim in this patent, but its structural features align with the claimed general formulas, indicating that it was designed within a strategy to explore novel chemical matter around the core pharmacophore. This positions the compound as a valuable tool for establishing intellectual property and generating novel SAR data in programs targeting these therapeutic areas, offering a potential competitive advantage over more commonly explored six-membered ring scaffolds.

Patent Landscape Therapeutic Application Scaffold Differentiation

Scenarios for the Scientific and Industrial Application of 4-(Azepan-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide


Diversity-Oriented Screening Library Design for Underexplored Chemotypes

Specifically target 4-(azepan-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide for inclusion in diversity-based screening libraries. Its seven-membered azepane ring and precise 4-methoxyphenyl substitution pattern offer a significant departure from the flat, ubiquitous piperidine and morpholine scaffolds, as identified in Section 3's evidence of unique 3D conformation [1]. This directly addresses the need for library compounds that explore novel 3D vectors in high-throughput screens, increasing the probability of discovering unique starting points for medicinal chemistry programs.

Negative Control or Selectivity Probe for Kinase and GPCR Target Families

Utilize this compound as a structurally related negative control or selectivity probe. Its distinct logP of 2.9 and large molecular volume, as detailed in the lipophilicity evidence of Section 3, make it a superior choice for assessing assay artifacts or non-specific interactions compared to smaller, less lipophilic analogs [1]. When a hit emerges from a structurally related but biologically active series, this compound can be deployed to quickly rule out confounding factors attributable to general physicochemical properties of the oxadiazole class.

Medicinal Chemistry Starting Point for Metabolic and Neurodegenerative Disease Targets

Procure this specific compound as a starting scaffold for a lead generation campaign focused on metabolic or neurodegenerative indications. The patent landscape analysis in Section 3 reveals that the azepane-sulfonyl-4-methoxyphenyl combination is underexplored relative to the core oxadiazole series [1]. This provides a tangible intellectual property advantage. SAR exploration around this unique 3D framework, justified by its quantitative physicochemical properties, can rapidly generate novel, patentable matter with a differentiated biological profile.

Physicochemical Tool for Permeability and Solubility Assay Development

Employ this compound as a tool in early-stage ADME assay development. Its experimentally unvalidated but computationally predicted profile (MW: 456.5, XLogP3-AA: 2.9, TPSA: 105.3 Ų) places it in an ideal chemical space for testing permeability across Caco-2 or MDCK cell monolayers [1]. It serves as a calibration standard within screening cascades to evaluate how compounds of this specific size and lipophilicity class behave in your specific assay systems, providing a direct comparative benchmark for other compounds in the same library.

Quote Request

Request a Quote for 4-(azepan-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.